Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate
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Overview
Description
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphine groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for investigating cellular processes.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphine groups but lacking the acetate group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphonium salts: Compounds with similar phosphonium groups but different counterions.
Uniqueness
Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is unique due to the presence of both triphenylphosphine and acetate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
59386-06-0 |
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Molecular Formula |
C38H33NO2P2 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;acetate |
InChI |
InChI=1S/C36H30NP2.C2H4O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-2(3)4/h1-30H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
AAOBUKZEIBZRBI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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